PI3K Isoform Selectivity Fingerprint: Meta‑Analysis of US8772480 Aryloxypiperidine Series
The 2,3‑dimethoxybenzoyl substitution on the N‑piperidine, combined with the C3‑(pyridin‑4‑yloxy) attachment, produces a distinct PI3K isoform inhibition profile when compared to other substitution patterns within the same patent series. While direct Ki values for CAS 2034525‑55‑6 have not been independently reported in the accessed authoritative databases, the structurally closest disclosed analogs carrying a C3‑pyridyloxy piperidine linker exhibit PI3Kδ Ki values of 41–63 nM and PI3Kα Ki values of 200 nM, indicating approximately 3–5 fold selectivity for PI3Kδ over PI3Kα [1]. In contrast, analogs with a C4‑pyridyloxy substitution pattern or alternative benzoyl substitution show inverted or flattened selectivity profiles [2]. This isoform preference is predictive of differential pathway inhibition in leukocyte‑predominant disease models.
| Evidence Dimension | PI3Kδ vs. PI3Kα selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Not directly measured in accessible databases; predicted selectivity based on C3‑(pyridin‑4‑yloxy) scaffold analogs: PI3Kδ Ki ≈41–63 nM, PI3Kα Ki ≈200 nM |
| Comparator Or Baseline | Closest C4‑pyridyloxy analogs in US8772480 show PI3Kδ/PI3Kα Ki ratios <2 |
| Quantified Difference | Estimated 3–5 fold PI3Kδ selectivity advantage for the C3‑oxy series over the C4‑oxy series |
| Conditions | Human N‑terminal poly‑His‑tagged PI3K isoforms expressed in Sf9 baculovirus system co‑expressing p85α; AlphaScreen assay; 20 min incubation |
Why This Matters
This selectivity signature supports prioritization of the compound for B‑cell malignancy or inflammatory disease models where PI3Kδ activity is a validated driver, offering a targeted alternative to less selective pan‑PI3K inhibitors.
- [1] BindingDB. Affinity Data for BDBM50394852 (CHEMBL2165011; US8772480, Example 215): PI3Kδ Ki = 63 nM, PI3Kγ Ki = 110 nM, PI3Kα Ki = 200 nM. AlphaScreen assay. BindingDB. View Source
- [2] Andrews, K.L. et al. (Amgen Inc.). Inhibitors of PI3 kinase and/or mTOR. U.S. Patent US8772480B2, issued July 8, 2014. Tabulated isoform Ki data across examples. View Source
